REACTION_SMILES
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[C:18]([c:19]1[cH:20][c:21]([CH3:22])[cH:23][c:24]([C:25]([CH3:26])([CH3:27])[CH3:28])[c:29]1[OH:30])([CH3:31])([CH3:32])[CH3:33].[C:1]([C:2](=[CH2:3])[CH3:4])(=[O:5])[O:6][CH2:7][CH:8]=[CH2:9].[CH2:38]([OH:39])[CH3:40].[CH3:41][O:42][CH2:43][CH2:44][O:45][CH3:46].[Cl:34][SiH:35]([Cl:36])[Cl:37].[OH:10][c:11]1[cH:12][cH:13][c:14]([OH:15])[cH:16][cH:17]1>>[C:1]([C:2](=[CH2:3])[CH3:4])(=[O:5])[O:6][CH2:7][CH2:8][CH2:9][Si:35]([Cl:34])([Cl:36])[Cl:37]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C(C)(C)C)c(O)c(C(C)(C)C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCOC(=O)C(=C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[SiH](Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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C=C(C)C(=O)OCCC[Si](Cl)(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |